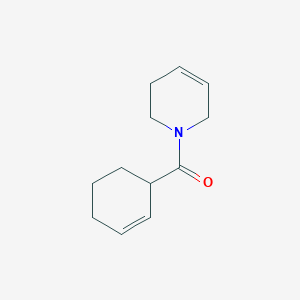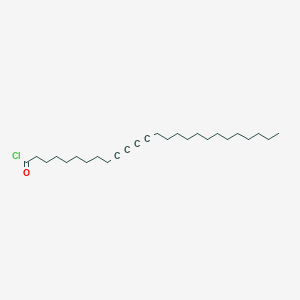
Hexacosa-10,12-diynoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacosa-10,12-diynoyl chloride is an organic compound with the molecular formula C26H43ClO It is a derivative of hexacosadiynoic acid, characterized by the presence of a diynoic group (two triple bonds) at the 10th and 12th positions of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexacosa-10,12-diynoyl chloride can be synthesized through the chlorination of hexacosa-10,12-diynoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the hexacosa-10,12-diynoic acid is dissolved in an appropriate solvent, such as dichloromethane, and then treated with thionyl chloride. The reaction mixture is heated to facilitate the conversion of the carboxylic acid group to the acyl chloride group, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors equipped with reflux condensers and temperature control systems.
Chemical Reactions Analysis
Types of Reactions
Hexacosa-10,12-diynoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming amides, esters, and thioesters, respectively.
Polymerization Reactions: The diynoic groups can undergo polymerization to form polydiacetylene structures, which are of interest in materials science.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to catalyze certain reactions.
Solvents: Dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Polydiacetylenes: Formed through polymerization of the diynoic groups.
Scientific Research Applications
Hexacosa-10,12-diynoyl chloride has several scientific research applications:
Materials Science: Used in the synthesis of polydiacetylene-based materials, which have applications in sensors, coatings, and nanotechnology.
Biochemistry: Employed in the study of lipid microstructures and their stabilization.
Analytical Chemistry: Utilized in the colorimetric detection of hydrophobic flavonoids.
Mechanism of Action
The mechanism of action of hexacosa-10,12-diynoyl chloride primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives, which can then participate in further chemical reactions. The diynoic groups allow for polymerization, leading to the formation of polydiacetylene structures. These structures exhibit unique optical and electronic properties, making them useful in various applications .
Comparison with Similar Compounds
Hexacosa-10,12-diynoyl chloride can be compared with other similar compounds such as:
Hexacosa-10,12-diynoic acid: The parent compound, which lacks the acyl chloride group.
Pentacosa-10,12-diynoyl chloride: A similar compound with one less carbon atom in the chain.
Hexacosane: A saturated hydrocarbon with the same carbon chain length but without the diynoic groups
This compound is unique due to the presence of both the acyl chloride and diynoic groups, which confer distinct reactivity and potential for polymerization.
Properties
CAS No. |
75495-25-9 |
|---|---|
Molecular Formula |
C26H43ClO |
Molecular Weight |
407.1 g/mol |
IUPAC Name |
hexacosa-10,12-diynoyl chloride |
InChI |
InChI=1S/C26H43ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-13,18-25H2,1H3 |
InChI Key |
XZJCMUPVCFGAEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14446559.png)
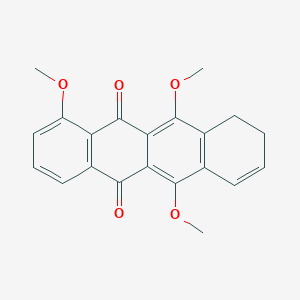
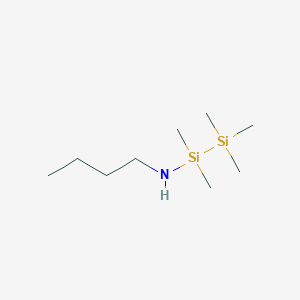
![(1S,2R,4R,5R,10R,11S,14S,15R,16R,18S)-5,16-dihydroxy-15-[(1S)-1-[(1S,2R,4R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14446570.png)



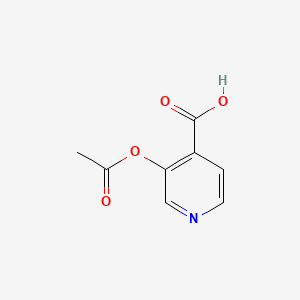
![1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14446609.png)
![2-Amino-6-(4-chlorophenyl)-3,7-dihydro-4h-pyrimido[4,5-b][1,4]thiazin-4-one](/img/structure/B14446611.png)

